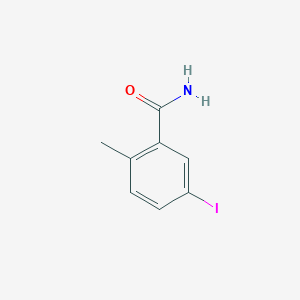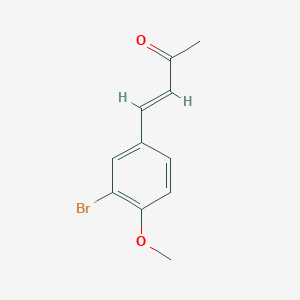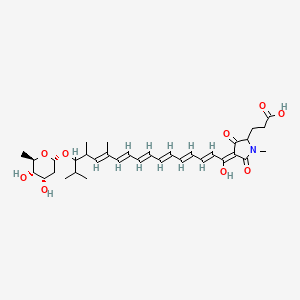
Xylidyl blue I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to Xylidyl Blue I often involves complex reactions, including the formation of complexes with metals such as magnesium, as shown in a study on the magnesium-xylidyl blue II complex, highlighting the analytical properties and reaction conditions of xylidyl blue with magnesium (Svoboda & Chromý, 1971).
Molecular Structure Analysis
The molecular structure of Xylidyl Blue I and related compounds has been explored through various spectroscopic and structural analysis methods. For example, the structure of blue luminescent compounds has been determined using X-ray crystallography, revealing insights into the molecular packing and interactions responsible for their luminescent properties (Wen-yu Yang et al., 2000).
Chemical Reactions and Properties
Xylidyl Blue I participates in complex formation reactions, significantly influencing its analytical applications. A study on the uranium-Xylidyl Blue I complex demonstrated its use in linear sweep polarography for uranium detection, highlighting the complex's strong adsorption and sensitivity (Zhao, Cai, & Li, 1987).
Physical Properties Analysis
The physical properties, including stability and luminescence of Xylidyl Blue I-related compounds, are crucial for their application in materials science. Compounds exhibiting blue phosphorescence with high quantum yields have been synthesized, demonstrating the importance of the molecular structure in achieving desired optical properties (Yi‐Ming Cheng et al., 2007).
科学的研究の応用
Uranium Detection : Xylidyl Blue I has been used in linear sweep polarography for the sensitive detection of uranium, particularly in trace amounts in ores. The method involves a complex formation with uranium and spectrophotometric measurement (Zhao, Cai, & Li, 1987).
Magnesium Analysis : The interaction of Xylidyl Blue II (a derivative of Xylidyl Blue I) with magnesium has been studied for spectrophotometric analysis, providing insights into optimal reaction conditions for practical applications (Svoboda & Chromý, 1971).
Removal of Uranyl Ions : Xylidyl Blue embedded in a hydrogel has been investigated for the effective removal of uranyl ions from aqueous solutions. This study highlights the potential of Xylidyl Blue as a material for environmental applications (Şenol et al., 2020).
Protein Analysis : The use of Xylidyl Blue in blue native electrophoresis has been evaluated for analyzing the oligomeric state of membrane transport proteins, indicating its utility in biochemical research (Heuberger et al., 2002).
Biodegradation Studies : Research on the biodegradation of the triphenylmethane dye cotton blue by Penicillium ochrochloron provides insights into the environmental impact and degradation pathways of such dyes, which may include Xylidyl Blue (Shedbalkar, Dhanve, & Jadhav, 2008).
Copper Detection : A novel catalytic kinetic spectrophotometric method has been developed using Xylidyl Blue for the detection of trace amounts of copper in water samples, highlighting its potential in environmental monitoring (Gürkan, Ulusoy, & Dönmez, 2012).
作用機序
特性
IUPAC Name |
sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S.Na/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29;/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSHJHJGLORTGD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N3NaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xylidyl blue I | |
CAS RN |
14936-97-1 |
Source


|
| Record name | Xylidyl blue I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014936971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-[[3-[[(2,4-dimethylphenyl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]-4-hydroxybenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is Xylidyl Blue I and what is it primarily used for in the context of these research papers?
A1: Xylidyl Blue I (also known as Magon) is an organic compound primarily used as a chromogenic reagent for the spectrophotometric determination of magnesium ions (Mg²⁺) [, , ]. It forms a colored complex with Mg²⁺, allowing for quantification based on absorbance measurements.
Q2: How does Xylidyl Blue I interact with magnesium, and how is this interaction used for measurement?
A2: Xylidyl Blue I forms a colored complex specifically with magnesium ions (Mg²⁺) [, , ]. This complex exhibits a specific absorbance maximum in the visible light range, allowing for its detection and quantification using spectrophotometry. The intensity of the color, and therefore the absorbance, is directly proportional to the concentration of Mg²⁺ in the sample.
Q3: What are the advantages of using Xylidyl Blue I for magnesium determination compared to other methods?
A3: Compared to techniques like atomic absorption spectroscopy, Xylidyl Blue I offers a simpler, more rapid, and more cost-effective method for magnesium determination [, ]. This is particularly beneficial for routine analysis and high-throughput applications.
Q4: What types of samples have been analyzed for magnesium content using Xylidyl Blue I in these research papers?
A4: Researchers have successfully utilized Xylidyl Blue I for determining magnesium concentrations in various sample types, including serum [, , ], urine [], and soil extracts [, ].
Q5: Are there any known limitations or interferences associated with using Xylidyl Blue I for magnesium measurement?
A5: Yes, the presence of certain substances can interfere with the accuracy of magnesium measurement using Xylidyl Blue I. For instance, high concentrations of phosphate ions have been shown to interfere with the colorimetric reaction []. To mitigate this, researchers have explored the use of masking agents like EGTA to improve the selectivity of the assay [].
Q6: Has the molar absorptivity of the Magnesium-Xylidyl Blue I complex been studied?
A6: Yes, one study specifically investigated the use of molar absorptivity for calculating serum magnesium concentrations with the Xylidyl Blue I method []. They found that calculations based on molar absorptivity could potentially provide more accurate measurements compared to traditional methods relying solely on standard solutions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)
